molecular formula C20H39NO B14417033 N-Oleylacetamide CAS No. 82448-16-6

N-Oleylacetamide

Cat. No.: B14417033
CAS No.: 82448-16-6
M. Wt: 309.5 g/mol
InChI Key: QKCHSPUVEKYPFE-KHPPLWFESA-N
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Description

N-Oleylacetamide is an acetamide derivative characterized by an oleyl group (a mono-unsaturated C18 alkyl chain) attached to the nitrogen atom of the acetamide backbone. Structurally, it can be represented as CH3CONH(CH2)7CH=CH(CH2)7CH3.

Properties

CAS No.

82448-16-6

Molecular Formula

C20H39NO

Molecular Weight

309.5 g/mol

IUPAC Name

N-[(Z)-octadec-9-enyl]acetamide

InChI

InChI=1S/C20H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-20(2)22/h10-11H,3-9,12-19H2,1-2H3,(H,21,22)/b11-10-

InChI Key

QKCHSPUVEKYPFE-KHPPLWFESA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCNC(=O)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Oleylacetamide can be synthesized through the reaction of oleylamine with acetic anhydride or acetyl chloride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the amide bond. The reaction can be represented as follows:

Oleylamine+Acetic AnhydrideThis compound+Acetic Acid\text{Oleylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} Oleylamine+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the formation of this compound.

Chemical Reactions Analysis

Types of Reactions

N-Oleylacetamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amide group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly used.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

N-Oleylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its role in cellular signaling and as a potential therapeutic agent.

    Medicine: Investigated for its anti-inflammatory and analgesic properties.

    Industry: Used as a surfactant and emulsifying agent in various industrial processes.

Mechanism of Action

The mechanism by which N-Oleylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it can interact with G-protein coupled receptors (GPCRs) and ion channels, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Oleylacetamide with five related acetamides, leveraging data from the provided evidence to infer trends in properties, applications, and safety.

Table 1: Structural and Molecular Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound* N/A C20H39NO ~309.5 Unsaturated C18 chain, amide
N-Dodecylacetamide 3886-80-4 C14H29NO 227.39 Saturated C12 chain
N-Phenethylacetamide 877-95-2 C10H13NO 163.22 Aromatic phenethyl group
N,N-Diethylacetamide 685-91-6 C6H13NO 115.18 Two ethyl groups on nitrogen
N-Vinylacetamide 5202-78-8 C4H7NO 85.11 Vinyl group for polymerization
2-Chloro-N-phenethylacetamide 620-88-2 C10H12ClNO 197.66 Chlorinated acetamide, phenethyl group

*Hypothetical structure inferred from nomenclature.

Key Research Findings

Chain Length and Solubility : Longer alkyl chains (e.g., N-Dodecylacetamide vs. N,N-Diethylacetamide) reduce water solubility but enhance lipid compatibility, critical for surfactant applications .

Functional Group Impact :

  • Aromatic groups (N-Phenethylacetamide) favor bioactivity in life sciences .
  • Chlorination (2-Chloro-N-phenethylacetamide) introduces reactivity for pharmaceutical synthesis .

Safety Trends : Smaller acetamides (e.g., N,N-Diethylacetamide) lack acute toxicity data, while halogenated derivatives require stringent handling .

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